molecular formula C9H16N2O2 B2706912 methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate CAS No. 1209829-99-1

methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate

Cat. No.: B2706912
CAS No.: 1209829-99-1
M. Wt: 184.239
InChI Key: SAVRHDGMVUAWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate: is a chemical compound that belongs to the class of azepine derivatives Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential pharmaceutical applications .

Biology: In biological research, this compound is used to study the structure-activity relationships of azepine derivatives. It helps in understanding the biological activity and potential therapeutic effects of related compounds .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

  • 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
  • 1-Aza-2-methoxy-1-cycloheptane
  • O-Methylcaprolactim
  • Caprolactim methyl ether
  • O-Methyl-ε-caprolactim
  • O-Methylhexanolactim
  • 2-Methoxy-1-azacycloheptene
  • 3,4,5,6-Tetrahydro-7-methoxy-2H-azepine
  • ε-Caprolactim methyl ether
  • 2-Methoxy-4,5,6,7-tetrahydro-3H-azepine

Uniqueness: Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)7-11-8-5-3-2-4-6-10-8/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVRHDGMVUAWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.